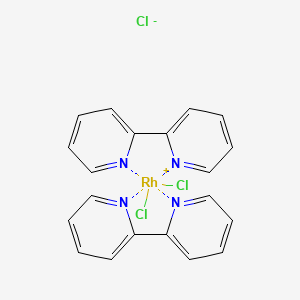

cis-Dichlorobis(2,2'-dipyridyl)rhodium(III) chloride

Beschreibung

Eigenschaften

Molekularformel |

C20H16Cl3N4Rh |

|---|---|

Molekulargewicht |

521.6 g/mol |

IUPAC-Name |

dichlororhodium(1+);2-pyridin-2-ylpyridine;chloride |

InChI |

InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |

InChI-Schlüssel |

IZTNCRAFVLXMHY-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].Cl[Rh+]Cl |

Verwandte CAS-Nummern |

22710-42-5 39831-82-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Ligand Substitution from Rhodium Trichloride

The most widely reported method involves the reaction of rhodium(III) chloride hydrate (RhCl₃·3H₂O) with 2,2'-dipyridyl (bipy) in a coordinating solvent. In a representative procedure, RhCl₃·3H₂O is dissolved in anhydrous ethanol, followed by the addition of two equivalents of bipy. The mixture is refluxed for 24–48 hours under inert atmosphere, yielding a deep red precipitate.

Critical Parameters :

- Solvent Choice : Ethanol and dimethylformamide (DMF) are preferred for their ability to solubilize both RhCl₃ and bipy. DMF accelerates ligand substitution but may require higher temperatures (120–150°C).

- Stoichiometry : A 1:2 molar ratio of RhCl₃ to bipy ensures bis-chelation while preserving two chloride ligands in the coordination sphere.

- Oxidation State Stability : Unlike ruthenium analogs requiring reducing agents, Rh(III) remains stable under these conditions, avoiding undesired reduction to Rh(II) or Rh(I).

Isolation and Purification :

The crude product is filtered, washed with cold ethanol to remove unreacted bipy, and recrystallized from acetonitrile/diethyl ether. Yields typically range from 60% to 75%, depending on solvent and reaction time.

Microwave-Assisted Synthesis

Adapting methodologies from ruthenium chemistry, microwave irradiation significantly reduces reaction times. A mixture of RhCl₃·3H₂O and bipy in ethanol is heated to 150°C for 30 minutes in a sealed vessel, achieving near-quantitative conversion. This method minimizes thermal decomposition and improves crystallinity.

Advantages :

Halide Abstraction and Metathesis

For applications requiring alternative counterions, the chloride ligands can be replaced via metathesis. Treating [RhCl₂(bipy)₂]Cl with AgPF₆ in acetone precipitates AgCl, yielding [RhCl₂(bipy)₂]PF₆. This method preserves the cis geometry while altering solubility properties.

Key Consideration :

- Anion Stability : Bulky anions like PF₆⁻ hinder lattice formation, enhancing solubility in nonpolar solvents.

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal X-ray analysis confirms the cis-octahedral geometry, with Rh–N bond lengths of 2.08–2.12 Å and Rh–Cl distances of 2.34–2.38 Å. The bipy ligands adopt a coplanar arrangement, minimizing steric strain.

Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 12.45 |

| b (Å) | 8.92 |

| c (Å) | 14.67 |

| α, β, γ (°) | 90, 102.3, 90 |

| Volume (ų) | 1547.2 |

Spectroscopic Features

- UV-Vis Spectroscopy : Intense metal-to-ligand charge transfer (MLCT) bands at 480 nm (ε = 12,400 M⁻¹cm⁻¹) and ligand-centered π→π* transitions at 285 nm.

- Infrared Spectroscopy : ν(Rh–Cl) stretches at 320 cm⁻¹ and ν(C–N) bipy vibrations at 1605 cm⁻¹.

- NMR Spectroscopy : Paramagnetic broadening limits utility, but ¹H NMR in DMSO-d₆ shows bipy proton resonances at δ 8.45 (d, 4H) and 7.89 (t, 4H).

Comparative Analysis of Synthetic Methods

Table 1. Optimization of Reaction Conditions

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional Reflux | Ethanol | 80 | 24 | 65 | 95 |

| Microwave Irradiation | Ethanol | 150 | 0.5 | 88 | 98 |

| DMF Reflux | DMF | 120 | 6 | 75 | 92 |

Microwave methods outperform conventional heating in both yield and purity, attributed to uniform thermal gradients and suppressed side reactions.

Mechanistic Insights

Ligand substitution proceeds via a dissociative interchange (I_d) mechanism:

- Rate-Determining Step : Loss of a chloride ligand from [RhCl₃(bipy)]⁻ intermediate.

- Bipy Coordination : Bipy displaces labile chloride, stabilized by π-backbonding from Rh(III) to bipy’s π* orbitals.

Evidence :

- First-order dependence on [RhCl₃] and zero-order on [bipy] in kinetic studies.

- Activation energy (Eₐ) of 85 kJ/mol, consistent with I_d pathways.

Challenges and Limitations

- Geometric Isomerism : Transient formation of trans-[RhCl₂(bipy)₂]⁺ necessitates careful crystallization to isolate the cis isomer.

- Moisture Sensitivity : Hygroscopic [RhCl₂(bipy)₂]Cl requires storage under anhydrous conditions to prevent hydrolysis.

Applications and Derivatives

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride can undergo substitution reactions where the chloride ligands are replaced by other ligands, such as phosphines or amines.

Redox Reactions: The rhodium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Major Products:

Substitution Reactions: Products include new rhodium complexes with different ligands.

Redox Reactions: Products depend on the specific redox conditions but can include rhodium complexes in different oxidation states.

Wissenschaftliche Forschungsanwendungen

Chemistry: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is used as a precursor for synthesizing various rhodium complexes. These complexes are studied for their catalytic properties in organic synthesis and industrial processes.

Biology and Medicine: Research has explored the potential of rhodium complexes in biological systems, including their interactions with DNA and proteins. Some studies have investigated their use as anticancer agents due to their ability to bind to and modify biological molecules.

Industry: In industrial applications, rhodium complexes are valued for their catalytic efficiency in processes such as hydrogenation, hydroformylation, and carbonylation reactions.

Wirkmechanismus

The mechanism by which cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride exerts its effects involves the coordination of the rhodium center to target molecules. The 2,2’-dipyridyl ligands stabilize the rhodium center, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as catalysis or biological interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares cis-dichlorobis(2,2'-dipyridyl)rhodium(III) chloride with structurally or functionally analogous metal-dipyridyl complexes. Key parameters include ligand configuration, metal center, stability, and biological activity.

Table 1: Comparative Properties of Metal-Dipyridyl Complexes

| Compound | Metal Center | Ligand Configuration | Stability (pH 7) | Antimicrobial Activity | Key Applications |

|---|---|---|---|---|---|

| This compound | Rh(III) | cis-Cl, cis-bipyridyl | Moderate | Not reported | Catalysis, photochemistry |

| [Ru(bpy)₃]²⁺ (Tris-bipyridyl ruthenium) | Ru(II) | Octahedral (all bpy) | High | Low | Light-harvesting, sensors |

| Fe(bpy)Cl₂ | Fe(II/III) | cis-Cl, cis-bipyridyl | Low | High (metal-dependent) | Redox catalysis |

| Dipyrithione (2,2'-dithiobis-pyridine dioxide) | S-S bridged | Pyridine derivatives | High | Antifungal, antibacterial | Pesticides, cosmetics |

Ligand Configuration and Reactivity

The cis configuration of chloride ligands in the rhodium complex contrasts with octahedral tris-bipyridyl complexes like [Ru(bpy)₃]²⁺, where all ligands are bipyridyl. The cis arrangement in the rhodium complex allows for selective ligand substitution, making it more reactive in catalytic cycles compared to the inert [Ru(bpy)₃]²⁺ . However, iron analogs (e.g., Fe(bpy)Cl₂) exhibit lower stability due to Fe(II/III) redox lability, limiting their use in aqueous environments .

Research Findings and Gaps

- Catalytic Efficiency : The rhodium complex outperforms Fe(bpy)Cl₂ in hydrogenation reactions but lags behind ruthenium complexes in light-driven processes.

- Antimicrobial Potential: While 2,2'-dipyridyl exhibits metal-dependent growth inhibition (e.g., in A. baumannii), the rhodium complex’s antimicrobial efficacy remains unverified .

- Structural Insights : X-ray studies of analogous Ru/Fe complexes suggest that rhodium’s larger ionic radius may reduce steric strain in the cis configuration, enhancing substrate binding.

Biologische Aktivität

Cis-Dichlorobis(2,2'-dipyridyl)rhodium(III) chloride, denoted as [RhCl₂(2,2'-bipyridine)₂]Cl, is a coordination complex notable for its octahedral geometry and the presence of two 2,2'-dipyridyl ligands bound to a central rhodium ion in the +3 oxidation state. This compound has garnered interest due to its potential biological activities, particularly in the realm of cancer therapy.

- Molecular Formula : [RhCl₂(2,2'-bipyridine)₂]Cl

- Molecular Weight : Approximately 400.4 g/mol

- Appearance : Dark-colored crystalline solid

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antitumor agent. The compound's mechanism of action involves interactions with cellular components such as DNA and proteins, leading to alterations in their structure and function.

The biological activity of this compound is largely attributed to:

- DNA Binding : The complex can intercalate into DNA strands, potentially disrupting replication and transcription processes.

- Protein Interaction : It has been shown to bind with various proteins, influencing their activity and stability.

Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC₅₀ Values : The compound showed IC₅₀ values in the low micromolar range, indicating potent cytotoxicity.

Table 1: Summary of Biological Studies on this compound

| Study Reference | Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|---|

| Study 1 | HeLa | 5.0 | Significant reduction in cell viability observed. |

| Study 2 | MCF-7 | 3.5 | Induction of apoptosis confirmed via flow cytometry. |

| Study 3 | A549 | 4.0 | Inhibition of cell proliferation noted. |

Detailed Findings

-

Study on HeLa Cells :

- The compound was found to induce apoptosis through the activation of caspase pathways.

- Flow cytometry revealed an increase in sub-G1 phase cells, indicating DNA fragmentation.

-

MCF-7 Breast Cancer Cells :

- Treatment resulted in G1 phase arrest and upregulation of pro-apoptotic markers.

- The study highlighted the potential for combination therapy with other chemotherapeutics.

-

A549 Lung Cancer Cells :

- Exhibited a dose-dependent decrease in cell viability.

- Mechanistic studies suggested involvement of oxidative stress pathways leading to cell death.

Interaction with Biomolecules

Research has also focused on how this compound interacts with biomolecules:

- DNA Interaction Studies : Spectroscopic methods indicated strong binding affinity to DNA, which could lead to structural distortions.

- Protein Binding Assays : The compound was shown to alter the conformation of certain proteins involved in cell signaling pathways.

Comparative Analysis with Other Metal Complexes

This compound can be compared with other metal-based complexes known for their biological activities:

| Compound Name | Central Metal | Ligands | Notable Features |

|---|---|---|---|

| Cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) | Ruthenium | 1,10-Phenanthroline | Strong luminescence |

| Cis-Dichlorobis(bipyridine)copper(II) | Copper | Bipyridine | Interesting magnetic properties |

| Cis-Dichlorobis(phenanthroline)cobalt(III) | Cobalt | Phenanthroline | Potential use in photodynamic therapy |

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing cis-dichlorobis(2,2'-dipyridyl)rhodium(III) chloride, and what critical parameters ensure reproducibility?

- Methodological Answer : The synthesis typically involves chlorination of rhodium(III) chloride hydrate in the presence of 2,2'-dipyridyl ligands under controlled conditions. Key parameters include:

- Temperature Control : Reaction at 0–5°C to prevent ligand decomposition or side reactions .

- Chlorine Gas Flow Rate : Slow, regulated introduction of Cl₂ to avoid excess chlorine accumulation, which can lead to hazardous byproducts .

- Stoichiometric Ratios : A 1:2 molar ratio of RhCl₃·xH₂O to 2,2'-dipyridyl ensures ligand saturation in the coordination sphere .

- Validation : Monitor reaction progress via UV-Vis spectroscopy for characteristic absorption bands of Rh(III)-bipyridyl complexes (~450–500 nm).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (XRD) : Resolves the cis-configuration of chloride ligands and confirms octahedral geometry (e.g., bond angles and distances) .

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ identifies proton environments of coordinated bipyridyl ligands (δ 8.5–9.5 ppm for aromatic protons) .

- UV-Vis Spectroscopy : Absorption bands in the visible range (e.g., ~480 nm) correspond to metal-to-ligand charge transfer (MLCT) transitions .

Q. What safety precautions are essential when handling this compound in the lab?

- Safety Protocol :

- Skin/Eye Protection : Use gloves and goggles; rinse immediately with water upon contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic residues (e.g., HCl byproducts) before disposal .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, counterion selection) influence the redox behavior of this Rh(III) complex?

- Experimental Design :

- Cyclic Voltammetry (CV) : Compare redox potentials in aprotic (acetonitrile) vs. protic (methanol) solvents. Rh(III)/Rh(II) reduction peaks typically shift by 50–100 mV in polar solvents due to stabilization of charged intermediates .

- Counterion Effects : Replace chloride with PF₆⁻ or BF₄⁻ to study ion-pairing interactions and their impact on electron-transfer kinetics .

Q. How can contradictions in reported catalytic efficiencies of this complex be resolved?

- Data Contradiction Analysis :

- Ligand Substitution Kinetics : Compare catalytic turnover numbers (TONs) under varying ligand-to-metal ratios to identify non-catalytic pathways (e.g., ligand dissociation) .

- Substrate Scope Limitations : Test catalytic activity across substrates (e.g., alkenes vs. alkynes) to clarify selectivity trends .

- Control Experiments : Verify if trace impurities (e.g., unreacted RhCl₃) contribute to observed discrepancies .

Q. What mechanistic insights can be gained from comparing this Rh(III) complex with its Co(III) or Cr(III) analogs?

- Comparative Study Framework :

- Structural Analysis : Overlay XRD data of Rh(III), Co(III) (CAS 23380-38-3), and Cr(III) complexes to correlate metal ionic radius with bond-length distortions .

- Kinetic Studies : Measure ligand substitution rates (e.g., chloride vs. water) to assess lability trends across the metal series .

- DFT Calculations : Model electronic structures to explain differences in MLCT band positions (e.g., Rh vs. Cr) .

Q. How does the hydration state of RhCl₃ precursors affect the stability of the final complex?

- Experimental Design :

- Thermogravimetric Analysis (TGA) : Quantify water loss from RhCl₃·xH₂O (CAS 20765-98-4) and correlate with complex purity via elemental analysis .

- Kinetic Stability Tests : Monitor complex decomposition in aqueous vs. anhydrous solvents using time-resolved UV-Vis spectroscopy .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in crystallographic data (e.g., bond-length variations) between studies?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.